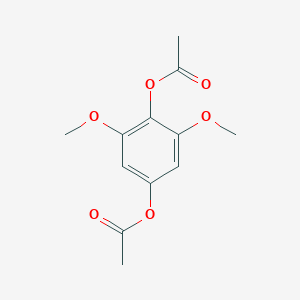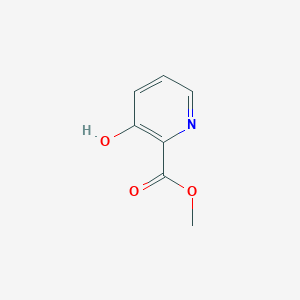
Methyl-3-hydroxypikolinat
Übersicht
Beschreibung
Methyl 3-hydroxypicolinate, also known as methyl 3-hydroxy-2-pyridinecarboxylate, is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid and features a hydroxyl group at the third position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxypicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Methyl 3-hydroxypicolinate has several safety warnings associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may be harmful if inhaled .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypicolinate can be synthesized through the esterification of 3-hydroxypicolinic acid. The typical procedure involves suspending 3-hydroxypicolinic acid in methanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for several hours. After cooling, the reaction mixture is neutralized with saturated aqueous sodium hydrogencarbonate and extracted with chloroform .
Industrial Production Methods: Industrial production of methyl 3-hydroxypicolinate follows similar principles but on a larger scale. The process involves the use of industrial-grade methanol and sulfuric acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Products include 3-pyridinecarboxylic acid or 3-pyridone derivatives.
Reduction: Products include various hydroxylated or alkylated pyridine derivatives.
Substitution: Products include halogenated or esterified pyridine derivatives.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxypicolinate involves its interaction with various molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxypicolinate can be compared with other hydroxypyridine derivatives, such as:
- Methyl 2-hydroxypicolinate
- Methyl 4-hydroxypicolinate
- Methyl 5-hydroxypicolinate
Uniqueness: The position of the hydroxyl group in methyl 3-hydroxypicolinate provides unique chemical properties and reactivity compared to its isomers. This positional difference can influence the compound’s biological activity and its suitability for various applications .
Eigenschaften
IUPAC Name |
methyl 3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKUZDJUGIOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356068 | |
| Record name | methyl 3-hydroxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62733-99-7 | |
| Record name | methyl 3-hydroxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does methyl 3-hydroxypicolinate play in the synthesis of 5-azaflavones?
A1: Methyl 3-hydroxypicolinate serves as a crucial starting material in the synthesis of 5-azaflavones []. The process involves a Claisen condensation reaction where methyl 3-hydroxypicolinate reacts with various aromatic or heterocyclic methyl ketones in the presence of sodium hydride (NaH) as a base. This reaction forms the corresponding β-diketone intermediates. These intermediates then undergo cyclization in boiling formic acid (HCOOH) to yield the desired 5-azaflavone derivatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
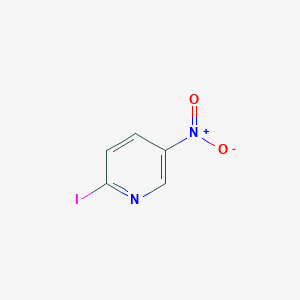
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
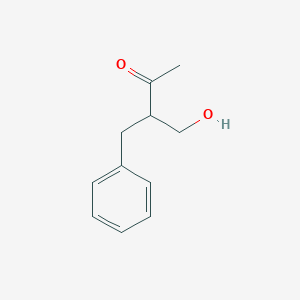
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)




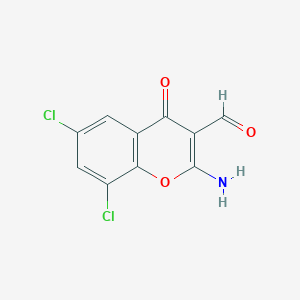

![11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B186320.png)
